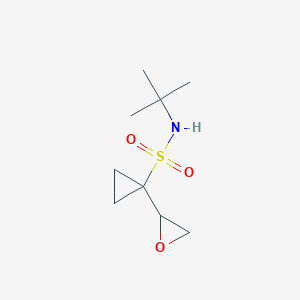

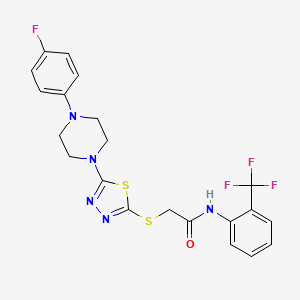

![molecular formula C23H19ClF3N3O B2515206 1-(4-Chlorophenyl)-4-{2-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine CAS No. 1092345-91-9](/img/structure/B2515206.png)

1-(4-Chlorophenyl)-4-{2-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of piperazine derivatives is a topic of interest due to their pharmacological properties. In the case of 7-benzylamino-6-chloro-2-piperazino-4-pyrrolidinopteridine, a potent inhibitor of cAMP-specific phosphodiesterase and tumor cell growth, the synthesis involves nucleophilic aromatic substitution of chlorine atoms on a tetrachloropteridine. The reactivity order for the substitution with secondary amines was found to be C4 > C7 > C2 > C6, with final structural proof provided by X-ray crystallography . Similarly, (benzoylphenyl)piperidines, which have shown immunomodulatory activity, were synthesized with a chloro group in position 4 of the benzoyl moiety and an amino group para to the piperidine nucleus, indicating the importance of these substituents for activity .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for their biological activity. For instance, the presence of a basic nitrogen in the 4'-position of the pteridine ring system is essential for high activity in inhibiting cAMP hydrolysis by PDE4 . The crystallographic data of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol reveals that the piperidine ring adopts a chair conformation, and the geometry around the sulfur atom is a distorted tetrahedron, which could influence the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

The chemical reactivity of piperazine derivatives is influenced by the substituents on the piperazine ring. For example, the introduction of a bulky moiety in the para position of the benzamide increases anti-acetylcholinesterase activity. The basicity of the nitrogen atom in the piperidine ring is also a significant factor, as demonstrated by the increased activity upon introduction of an alkyl or phenyl group at the nitrogen atom of benzamide . The electrochemical oxidation process of 1-(3-chlorophenyl)piperazine at +0.65 V on screen-printed carbon electrodes indicates the potential for developing rapid screening methods for such compounds in forensic samples .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are determined by their molecular structure and substituents. The crystal structure of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol provides insights into its solid-state properties, such as the conformation of the piperidine ring and the geometry around the sulfur atom . These properties are essential for understanding the compound's stability, solubility, and potential interactions with biological molecules.

科学的研究の応用

Analytical Method Development

A sensitive assay for the determination of a structurally related compound, L-745,870, in human plasma and urine using liquid chromatography and mass spectrometry was developed. This method could be adapted for similar compounds like 1-(4-Chlorophenyl)-4-{2-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine for pharmacokinetic studies in humans (Chavez-Eng et al., 1997).

Antipsychotic Potential

Several studies have synthesized and evaluated novel conformationally restricted butyrophenones and related compounds for their antipsychotic potential by assessing their affinity for dopamine and serotonin receptors. These studies provide insights into the design of new antipsychotic drugs with reduced side effects (Raviña et al., 2000).

Anticonvulsant Activity

The structural and electronic properties of compounds, including those similar to 1-(4-Chlorophenyl)-4-{2-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine, have been analyzed to understand their anticonvulsant activity. These studies involve crystal structures and molecular orbital calculations to elucidate the mechanism of action of potential anticonvulsant drugs (Georges et al., 1989).

Anticancer Applications

New series of compounds featuring structural elements related to 1-(4-Chlorophenyl)-4-{2-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine have shown promising anticancer activity. These studies focus on the design, synthesis, and biological evaluation of these compounds against various cancer cell lines, demonstrating their potential as anticancer agents (El-Masry et al., 2022).

Antimicrobial Activity

Research on new pyridine derivatives, including compounds structurally related to 1-(4-Chlorophenyl)-4-{2-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine, has evaluated their antimicrobial activity. These compounds have shown variable and modest activity against investigated strains of bacteria and fungi, highlighting the potential for developing new antimicrobial agents (Patel et al., 2011).

特性

IUPAC Name |

[4-(4-chlorophenyl)piperazin-1-yl]-[2-[5-(trifluoromethyl)pyridin-2-yl]phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClF3N3O/c24-17-6-8-18(9-7-17)29-11-13-30(14-12-29)22(31)20-4-2-1-3-19(20)21-10-5-16(15-28-21)23(25,26)27/h1-10,15H,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSXPADURVBAOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3C4=NC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClF3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorophenyl)-4-{2-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

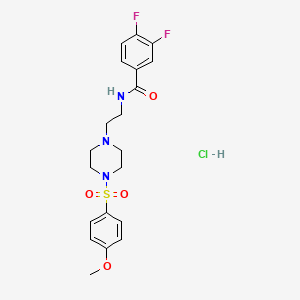

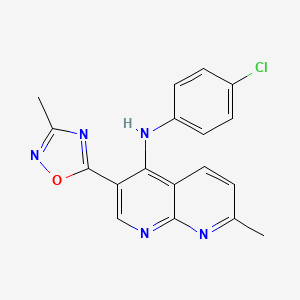

![Benzyl (5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2515127.png)

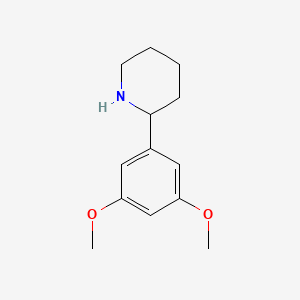

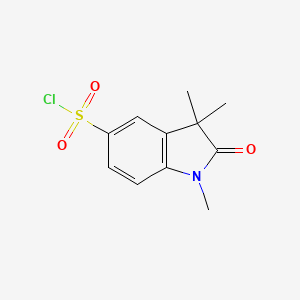

![Tert-butyl N-[(3-oxospiro[3.3]heptan-1-yl)methyl]carbamate](/img/structure/B2515129.png)

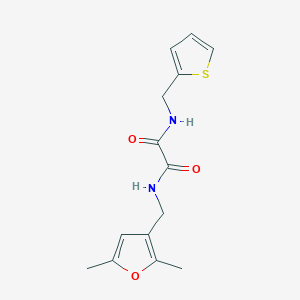

![4-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide](/img/structure/B2515133.png)

![(E)-N-[2-(3-Methylimidazol-4-yl)oxan-4-yl]-2-phenylethenesulfonamide](/img/structure/B2515134.png)

![N-[3-(acetylamino)phenyl]-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2515138.png)

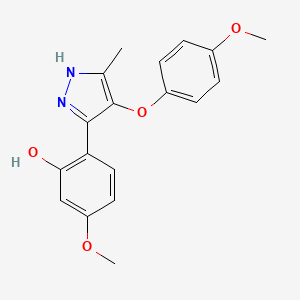

![9-(2-methoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2515144.png)